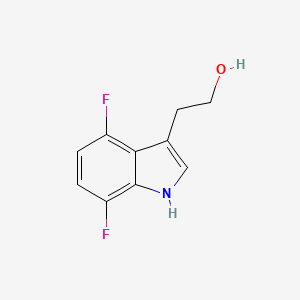
2-(4,7-difluoro-1H-indol-3-yl)ethanol
Vue d'ensemble
Description
2-(4,7-difluoro-1H-indol-3-yl)ethanol, also known as 4,7-difluoro-1H-indol-3-yl ethan-2-ol or 4,7-difluoroindole-3-ethanol, is a synthetic compound that has been studied and used in various scientific research applications. It is a fluorinated derivative of the indole-3-ethanol molecule, and has been used for its unique properties in a variety of research areas.
Applications De Recherche Scientifique
Synthesis and Stereochemistry
- Enantiomer Resolution and Stereochemistry Assignment: The racemic form of a closely related compound, 2-(2,3-dihydro-1H-indol-3-yl)ethanol, was directly resolved for the first time. Chiral simulated moving bed chromatography was used, and the single enantiomers were isolated as their dihydrogen phosphate salts. X-ray analyses revealed that the (+)-enantiomer has the (S) configuration (Frydenvang et al., 2004).
Thermodynamic Studies
- Calorimetric and Computational Study: The gas-phase standard molar enthalpy of formation of 2-(1H-indol-3-yl)ethanol was derived at 298.15 K from its enthalpy of combustion and enthalpy of sublimation. This study provided valuable thermodynamic data relevant for the compound (Carvalho et al., 2019).
Catalysis and Organic Synthesis
- Eco-Friendly Synthesis of Derivatives: A highly efficient one-pot synthesis of pharmaceutically interesting functionalized derivatives was developed. The synthesis utilized commercially available sulfamic acid as an organo-catalyst in aqueous ethanol at room temperature, highlighting an eco-friendly approach (Brahmachari & Banerjee, 2014).
Material Science and Chemistry
Electrosynthesis and Electrochromic Properties
The electrosynthesis of a novel indole-based polymer and its electrochromic properties were investigated. The study focused on the synthesis of a monomer and its corresponding polymer film, emphasizing the polymer's optical and electrochemical characteristics (Carbas, Kıvrak, & Kavak, 2017).
Protecting Group for Carboxylic Acids
2-(Pyridin-2-yl)ethanol was explored as a protecting group for carboxylic acids. This research is relevant because it shows the potential of using derivatives of 2-(1H-indol-3-yl)ethanol in polymer chemistry. The study demonstrated the stability of the protecting group under various conditions and its ease of removal (Elladiou & Patrickios, 2012).
Propriétés
IUPAC Name |
2-(4,7-difluoro-1H-indol-3-yl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F2NO/c11-7-1-2-8(12)10-9(7)6(3-4-14)5-13-10/h1-2,5,13-14H,3-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYTKHTPPHAYYDI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1F)C(=CN2)CCO)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4,7-difluoro-1H-indol-3-yl)ethanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




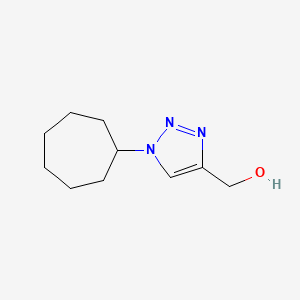
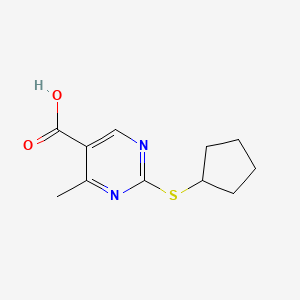
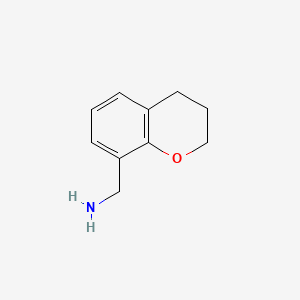
![6-(Piperidin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B1457589.png)
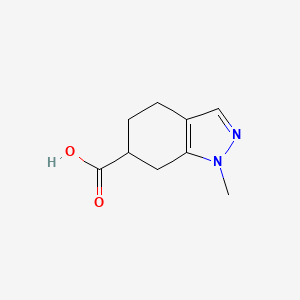
![9-Bromo-1,2,3,4,5,6-hexahydroazepino[4,5-b]indole](/img/structure/B1457592.png)
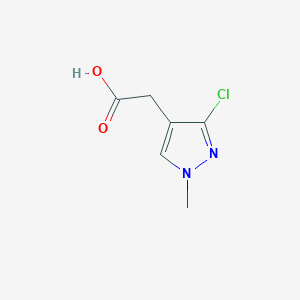
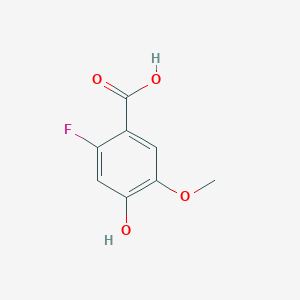
![7-(Bromomethyl)-3-trityl-3H-imidazo[4,5-b]pyridine](/img/structure/B1457596.png)
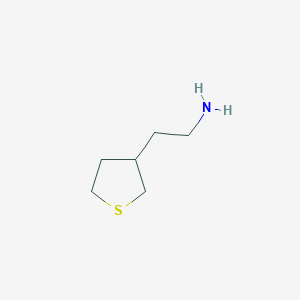
![[7-(Trifluoromethyl)imidazo[1,2-a]pyridin-2-yl]methanol](/img/structure/B1457599.png)
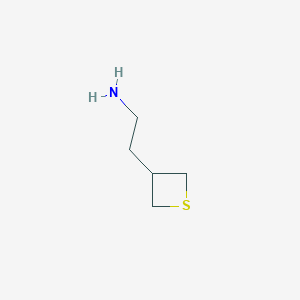
![7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid](/img/structure/B1457602.png)